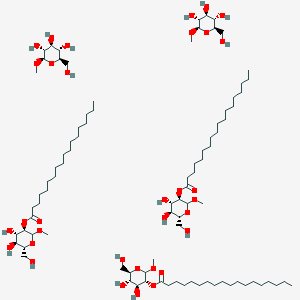

methyl glucoside sesquistearate, AldrichCPR

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El glucósido de metilo sesquiestearato es un surfactante y emulsionante no iónico a base de carbohidratos. Se utiliza ampliamente en la investigación de membranas, cosméticos y preparados dermatológicos. Este compuesto también se explora como agente solubilizante para la liberación controlada de fármacos . Es conocido por su capacidad de estabilizar emulsiones y mejorar la textura y la consistencia de diversas formulaciones.

Métodos De Preparación

El glucósido de metilo sesquiestearato se sintetiza mediante la esterificación del glucósido de metilo con ácido esteárico. La reacción normalmente implica calentar el glucósido de metilo y el ácido esteárico en presencia de un catalizador, como ácido sulfúrico o ácido p-toluensulfónico, bajo condiciones de reflujo. La mezcla de reacción se purifica entonces mediante destilación o recristalización para obtener el producto final .

Los métodos de producción industrial implican rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, y a menudo implica reactores de flujo continuo y técnicas avanzadas de purificación .

Análisis De Reacciones Químicas

El glucósido de metilo sesquiestearato experimenta diversas reacciones químicas, entre las que se incluyen:

Oxidación: Esta reacción puede producirse bajo la influencia de agentes oxidantes fuertes, lo que lleva a la formación de ácidos carboxílicos y otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir los grupos éster en alcoholes, aunque esto es menos común.

Los reactivos comunes que se utilizan en estas reacciones incluyen ácido sulfúrico, hidróxido de sodio y diversos disolventes orgánicos. Los productos principales formados dependen de las condiciones de reacción y los reactivos utilizados .

Aplicaciones en la investigación científica

El glucósido de metilo sesquiestearato tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como surfactante y emulsionante en diversas formulaciones químicas, mejorando la estabilidad y la consistencia de los productos.

Biología: En la investigación de membranas, ayuda en el estudio de las bicapas lipídicas y las proteínas de membrana al estabilizar las estructuras de la membrana.

Medicina: Se explora como agente solubilizante para la liberación controlada de fármacos, mejorando la biodisponibilidad y la estabilidad de las formulaciones farmacéuticas.

Industria: Se utiliza en cosméticos y preparados dermatológicos para mejorar la textura y la consistencia de cremas, lociones y otros productos

Aplicaciones Científicas De Investigación

Methyl glucoside sesquistearate has a wide range of scientific research applications:

Chemistry: It is used as a surfactant and emulsifier in various chemical formulations, enhancing the stability and consistency of products.

Biology: In membrane research, it helps in the study of lipid bilayers and membrane proteins by stabilizing the membrane structures.

Medicine: It is explored as a solubilizing agent for controlled drug delivery, improving the bioavailability and stability of pharmaceutical formulations.

Industry: It is used in cosmetics and dermatological preparations to improve the texture and consistency of creams, lotions, and other products

Mecanismo De Acción

El mecanismo de acción del glucósido de metilo sesquiestearato implica su capacidad de reducir la tensión superficial entre diferentes fases, como el aceite y el agua. Esta propiedad le permite estabilizar emulsiones y mejorar la textura de las formulaciones. A nivel molecular, interactúa con las bicapas lipídicas y las proteínas, ayudando a mantener la integridad y la estabilidad de estas estructuras .

Comparación Con Compuestos Similares

El glucósido de metilo sesquiestearato es único debido a su estructura a base de carbohidratos y su naturaleza no iónica. Entre los compuestos similares se encuentran:

Glucósido de metilo sesquiestearato: Otro surfactante no iónico con propiedades emulsionantes similares.

PEG-20 glucósido de metilo sesquiestearato: Un derivado de polietilenglicol con mayor solubilidad y capacidad emulsionante.

Estearato de sacarosa: Un emulsionante a base de sacarosa con aplicaciones similares en cosméticos y productos farmacéuticos.

Estos compuestos comparten propiedades similares pero difieren en sus estructuras moleculares y aplicaciones específicas, lo que hace que el glucósido de metilo sesquiestearato sea un compuesto versátil y valioso en diversos campos.

Propiedades

Fórmula molecular |

C89H172O33 |

|---|---|

Peso molecular |

1770.3 g/mol |

Nombre IUPAC |

[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl] octadecanoate;(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

InChI |

InChI=1S/3C25H48O7.2C7H14O6/c3*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(27)32-24-23(29)22(28)20(19-26)31-25(24)30-2;2*1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3*20,22-26,28-29H,3-19H2,1-2H3;2*3-11H,2H2,1H3/t3*20-,22-,23+,24-,25?;2*3-,4-,5+,6-,7-/m11111/s1 |

Clave InChI |

WRDLGKHWPIZWDU-PEJONPQPSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](OC1OC)CO)O)O.CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](OC1OC)CO)O)O.CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](OC1OC)CO)O)O.CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1OC)CO)O)O.CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1OC)CO)O)O.CCCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1OC)CO)O)O.COC1C(C(C(C(O1)CO)O)O)O.COC1C(C(C(C(O1)CO)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Amino-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one hydrochloride, AldrichCPR](/img/structure/B12051071.png)

![4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051087.png)

![N-(3-bromophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12051088.png)

![DArg[Hyp...3...,DPhe...7...,Leu...8...]Bradykinin](/img/structure/B12051108.png)